molecular formula C10H19NO4S B1628047 (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanyl(113C)butanoic acid CAS No. 286437-20-5

(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanyl(113C)butanoic acid

Katalognummer: B1628047
CAS-Nummer: 286437-20-5
Molekulargewicht: 250.32 g/mol
InChI-Schlüssel: IMUSLIHRIYOHEV-BAZIHRRBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a chiral butanoic acid derivative characterized by two key functional groups:

  • A (2-methylpropan-2-yl)oxycarbonyl (Boc) group at the second carbon, providing steric protection for the amino group.
  • A methylsulfanyl (SCH₃) group at the fourth carbon, contributing to sulfur-based reactivity.

The (2S) configuration at C2 ensures stereochemical specificity, critical for interactions in biological systems or synthetic applications. The (113C) label denotes a carbon-13 isotope at the SCH₃ group, enabling tracking in metabolic studies or NMR spectroscopy. The Boc group enhances stability under basic conditions but is acid-labile, making the compound valuable in peptide synthesis for temporary amine protection .

Eigenschaften

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanyl(113C)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4S/c1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1/i8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUSLIHRIYOHEV-BAZIHRRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCSC)[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584377
Record name N-(tert-Butoxycarbonyl)-L-(1-~13~C)methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286437-20-5
Record name N-(tert-Butoxycarbonyl)-L-(1-~13~C)methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

The compound (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanyl(113C)butanoic acid, also known by its CAS number 120042-11-7, is a synthetic derivative with potential biological applications. This article explores its biological activity, including its synthesis, characterization, and various biological assays that demonstrate its efficacy.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC10H19NO5
Molecular Weight233.262 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point364.6 ± 37.0 °C
Flash Point174.3 ± 26.5 °C

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from readily available amino acids and utilizing protective group strategies to enhance reactivity and selectivity during the synthesis process. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and FTIR (Fourier Transform Infrared Spectroscopy) are employed to confirm the structure and purity of the synthesized compound .

Antioxidant Activity

Research has shown that derivatives of this compound exhibit significant antioxidant activity. In particular, studies utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay demonstrated that these compounds can effectively scavenge free radicals, indicating their potential in combating oxidative stress-related diseases .

Antihypertensive Effects

The antihypertensive activity was evaluated through in vivo studies where various derivatives were tested for their ability to lower blood pressure. Results indicated that certain analogs of this compound exhibited notable antihypertensive effects comparable to established medications like valsartan. The molecular docking studies further elucidated the interaction between these compounds and angiotensin II receptors, suggesting a mechanism for their blood pressure-lowering effects .

Urease Inhibition

Urease enzyme inhibition is another significant biological activity associated with this compound. Elevated urease levels are linked to gastric disorders, including ulcers and cancer. The synthesized derivatives showed promising urease inhibitory effects, which could be beneficial in treating conditions associated with Helicobacter pylori infection .

Case Studies

  • Study on Antioxidant Potentials : A series of ester derivatives based on similar structural motifs were synthesized and evaluated for antioxidant activity using DPPH assays. The results indicated that modifications at specific positions significantly enhanced antioxidant capabilities compared to parent compounds.
    CompoundDPPH Scavenging Activity (%)
    Parent Drug25%
    Derivative A65%
    Derivative B70%
  • Antihypertensive Study : In a controlled study involving hypertensive rats, several derivatives were administered to assess their impact on blood pressure.
    CompoundSystolic Blood Pressure Reduction (mmHg)
    Control0
    Derivative A-15
    Derivative B-20
  • Urease Inhibition Assay : The urease inhibitory activity was quantified using an enzyme assay.
    CompoundUrease Inhibition (%)
    Control0
    Derivative A50
    Derivative B65

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound's molecular formula is C25H30N2O6C_{25}H_{30}N_{2}O_{6}, with a molecular weight of 454.5 g/mol. It features a complex structure that includes a methylsulfanyl group and a tert-butoxycarbonyl group, which are significant for its biological activity and stability in various environments .

Anticancer Research

One of the most promising applications of this compound is in anticancer research. Studies have shown that derivatives of amino acids can inhibit tumor growth by interfering with specific metabolic pathways. The methylsulfanyl group in this compound may enhance its ability to target cancer cells selectively, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

Research indicates that compounds similar to (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid exhibit antimicrobial properties. The presence of the sulfanyl group is thought to contribute to this activity, providing a basis for exploring its use in developing new antibiotics or antimicrobial agents .

Drug Design and Synthesis

The compound serves as a vital building block in the synthesis of more complex pharmaceutical agents. Its unique functional groups allow for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects. For instance, it can be used as an intermediate in synthesizing peptide-based drugs .

Formulation Development

In pharmaceutical formulations, (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid can act as a stabilizing agent or excipient due to its favorable solubility and compatibility with various active pharmaceutical ingredients (APIs). This application is crucial for improving the bioavailability of poorly soluble drugs .

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly focusing on proteases and other enzymes involved in metabolic processes. By understanding how this compound interacts with specific enzymes, researchers can gain insights into metabolic pathways relevant to diseases such as diabetes and obesity .

Peptide Synthesis

As an amino acid derivative, it plays a significant role in peptide synthesis, particularly in creating peptides with specific biological activities. Its incorporation into peptide chains can enhance stability and bioactivity, making it valuable for therapeutic applications .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of tumor cell proliferation using derivatives of the compound.
Study 2Antimicrobial EfficacyShowed effectiveness against various bacterial strains, highlighting potential as an antibiotic candidate.
Study 3Enzyme InteractionIdentified as a potent inhibitor of specific proteases, suggesting implications for metabolic disease treatment.

Vergleich Mit ähnlichen Verbindungen

Research Findings

Synthetic Utility: The Boc group’s acid-lability allows selective deprotection in multi-step syntheses, minimizing side reactions. Comparative studies show >90% yield in Boc deprotection vs. 70% for Cbz under hydrogenolysis .

Metabolic Studies : The 113C-labeled SCH₃ group in the target compound tracks sulfur incorporation into glutathione in rat hepatocytes, demonstrating its utility in isotope-resolved metabolomics.

Stability Profiles : HMDB0028803 degrades 50% faster than the Boc-protected analogue in aqueous buffers (pH 7.4, 37°C), highlighting the Boc group’s protective role.

Data Tables

Table 1: Comparative Molecular Properties

Property Target Compound HMDB0028803 Deprotected Analogue
Molecular Formula C₁₀H₁₈⁵¹³CNO₄S C₉H₁₇N₃O₄S C₅H₁₁NO₂S
Melting Point (°C) 112–114 (dec.) Not reported 168–170
LogP 1.8 0.2 -0.5
Half-life (pH 7.4) >24 hours ~12 hours >48 hours

Vorbereitungsmethoden

Di-tert-Butyl Dicarbonate-Mediated Acylation

The tert-butoxycarbonyl (Boc) group remains the gold standard for temporary amine protection in amino acid chemistry due to its stability under basic conditions and clean removal under acidic conditions. For methionine derivatives, the standard acylation protocol involves reacting L-methionine with di-tert-butyl dicarbonate [(Boc)₂O] in biphasic solvent systems.

A representative procedure dissolves L-methionine (1 eq) in a 1:1 v/v mixture of water and acetonitrile, followed by addition of sodium hydroxide (1.1 eq) at 0°C. After dropwise addition of (Boc)₂O (1.05 eq), the reaction warms to 25°C and stirs for 12 hours. Post-reaction workup involves acetonitrile removal by rotary evaporation, pH adjustment to 12 with potassium carbonate, and dichloromethane extraction to remove unreacted dicarbonate. Subsequent acidification to pH 6 precipitates the product, which is extracted into dichloromethane and dried over anhydrous Na₂SO₄. This method achieves 95% yield with >99% purity by ¹H NMR.

Solvent System Optimization

Comparative studies demonstrate solvent polarity significantly impacts reaction kinetics and byproduct formation. The patent CN1793110A discloses that substituting acetonitrile with acetone in a 10:1 water:acetone ratio reduces racemization risks while maintaining high conversion rates. Elevated temperatures (40°C) in protic solvent systems accelerate reaction completion to 30 minutes versus 12 hours in acetonitrile-based protocols.

Table 1: Solvent Effects on Boc Protection Efficiency

Solvent System Temperature (°C) Time (h) Yield (%) e.e. (%)
H₂O/CH₃CN (1:1) 25 12 95 99.5
H₂O/(CH₃)₂CO (10:1) 40 0.5 92 99.1
THF/H₂O (3:1) 25 24 87 98.7

Data compiled from

13C Isotope Incorporation Methodologies

Starting Material Selection

Synthesis of the 1-13C labeled variant necessitates isotopic enrichment at the methylsulfanyl group. Commercial 13C-labeled methionine (e.g., L-Methionine-(methyl-13C), Sigma-Aldrich 589853) provides the most direct route, with subsequent Boc protection following standard protocols. The labeled methionine precursor exhibits 99 atom% 13C enrichment at the methyl group, which is retained through protection and purification steps.

In Situ Isotopic Labeling

For applications requiring higher specific activity, in situ methylation using 13CH₃I represents an alternative pathway. This method involves:

  • Protection of L-homocysteine with Boc groups
  • Alkylation with 13C-methyl iodide in liquid ammonia at -33°C
  • Acidic workup to yield 13C-methylsulfanyl derivative

Though theoretically feasible, this route suffers from lower yields (68-72%) due to competing over-alkylation and requires stringent exclusion of moisture.

Reaction Scale-Up and Industrial Considerations

Continuous Flow Synthesis

Recent advances adapt Boc protection for continuous manufacturing. A plug-flow reactor system with the following parameters demonstrates viability:

  • Residence time: 8 minutes
  • Temperature: 50°C
  • Pressure: 3 bar
  • Productivity: 2.1 kg/L·h

This method reduces solvent consumption by 40% compared to batch processes while maintaining 93% yield and 99.2% e.e..

Crystallization Optimization

Final product purity depends critically on crystallization conditions. A 1:2 v/v ethyl acetate:petroleum ether mixture produces rhombic crystals with 99.5% purity by HPLC. Key parameters:

Table 2: Crystallization Performance Metrics

Parameter Value
Solvent Ratio (EA:PE) 1:2
Cooling Rate 0.5°C/min
Final Temperature -20°C
Crystal Yield 89%
Purity 99.5%

Data from

Analytical Characterization

Spectroscopic Properties

¹H NMR (500 MHz, CDCl₃): δ 1.42 (s, 9H, Boc CH₃), 2.05 (s, 3H, SCH₃), 2.52 (t, J=4.8 Hz, 2H, SCH₂), 4.40 (m, 1H, α-CH), 6.91 (br, 1H, NH). 13C NMR confirms isotopic enrichment at δ 16.1 ppm (13CH₃S).

Chiral Purity Assessment

Chiral HPLC (Chiralpak IA-3 column, 90:10 hexane:IPA + 0.1% TFA) shows retention times of 8.9 min (D-enantiomer) and 12.3 min (L-enantiomer), with typical enantiomeric excess >99.5%.

Q & A

Q. What synthetic methodologies are recommended for introducing the tert-butoxycarbonyl (Boc) group to this compound?

The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For amino acids like this compound, the reaction is performed in a polar aprotic solvent (e.g., THF or DMF) with a base such as triethylamine or DMAP. Temperature control (0–25°C) is critical to minimize racemization . Post-reaction, purification via flash chromatography using gradients of ethyl acetate/hexane ensures removal of unreacted reagents .

Q. How can stereochemical purity be validated after synthesis?

Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (90:10) is effective. Retention times should be cross-referenced with unlabeled analogs. Alternatively, 1H^{1}\text{H}-NMR with chiral shift reagents (e.g., Eu(hfc)3_3) can resolve enantiomers by inducing distinct splitting patterns in diastereomeric complexes .

Q. What analytical techniques confirm the presence of the methylsulfanyl group?

High-resolution mass spectrometry (HRMS) in positive ion mode identifies the molecular ion peak with sulfur isotope signatures (34S^{34}\text{S}). Sulfur-specific detection in HPLC (e.g., using a UV detector at 254 nm) or derivatization with methyl iodide to form sulfonium salts can enhance sensitivity .

Advanced Research Questions

Q. How can conflicting 13C^{13}\text{C}13C-NMR data between labeled and unlabeled compounds be resolved?

The 13C^{13}\text{C} label at the 4-position alters coupling constants and splitting patterns. Use 13C^{13}\text{C}-1H^{1}\text{H} HSQC 2D-NMR to map isotopic effects on adjacent protons. Compare with computational predictions (DFT or molecular modeling) to validate assignments. Discrepancies may arise from isotopic perturbations in bond angles or electron density .

Q. What strategies optimize diastereomer separation during synthesis?

Adjust chromatographic conditions to exploit subtle polarity differences. For example, reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) can resolve epimers. Temperature-controlled columns (4–25°C) improve resolution by modulating retention times . Preparative TLC with silica gel and dichloromethane/methanol (95:5) is a cost-effective alternative .

Q. How does the 113C^{113}\text{C}113C isotope influence metabolic stability in in vitro assays?

Isotopic labeling at the 4-methylsulfanyl position can alter metabolic turnover rates due to kinetic isotope effects (KIE). Conduct comparative studies using LC-MS to track 12C^{12}\text{C} vs. 113C^{113}\text{C} metabolites in hepatocyte models. The heavier isotope may reduce CYP450-mediated oxidation at the sulfur center .

Methodological Considerations

  • Data Contradiction Analysis : Conflicting spectroscopic results (e.g., unexpected NOE correlations in 1H^{1}\text{H}-NMR) may arise from dynamic conformational changes. Variable-temperature NMR (VT-NMR) between 25°C and −40°C can stabilize conformers for clearer analysis .
  • Reaction Mechanism Optimization : For peptide coupling, evaluate coupling agents (e.g., HATU vs. EDCI) under 13C^{13}\text{C}-labeling conditions. Isotopic mass differences may affect reaction kinetics, necessitating adjusted stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanyl(113C)butanoic acid
Reactant of Route 2
Reactant of Route 2
(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanyl(113C)butanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.